![molecular formula C7H14ClNO3Si B1211081 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 42003-39-4](/img/structure/B1211081.png)
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Overview
Description
Synthesis Analysis
The synthesis of "1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane" involves the reaction of (substituted silyl)methanethiols with 1-chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, leading to the formation of eleven novel organosilicon compounds. These compounds' structures were confirmed through 1H NMR, MS, and elementary analysis, with a rare rearrangement breakdown pattern observed in their mass spectra (He-Qi Zheng, 1997).
Molecular Structure Analysis
The crystal and molecular structure of derivatives of "1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane" have been extensively studied. For example, the crystal structure of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane, a related compound, was determined, showcasing a trigonal bipyramidal environment around the tin atom with nitrogen and chlorine atoms in apical positions, indicating the versatility and complexity of these organosilicon structures (K. Jurkschat et al., 1985).
Chemical Reactions and Properties
The organosilicon compounds derived from "1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane" exhibit a range of chemical behaviors, including antitumor activity. This highlights their potential in medicinal chemistry and materials science (He-Qi Zheng, 1997).
Physical Properties Analysis
Although specific details on the physical properties of "1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane" itself are scarce, related compounds' properties provide insights into their stability, solubility, and crystalline nature. For example, the analysis of similar structures demonstrates the influence of molecular architecture on their physical state, solubility in various solvents, and thermal behavior.
Chemical Properties Analysis
The chemical properties of "1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane" and its derivatives, such as reactivity, stability in different environments, and interaction with other chemical entities, are critical for understanding their potential applications. Preliminary bioassay results indicate some of these compounds have antitumor activity, suggesting significant biochemical reactivity and potential for further investigation in drug discovery and development (He-Qi Zheng, 1997).
Scientific Research Applications
Catalytic Synthesis and Environmental Applications
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) A Review
This paper discusses the catalytic synthesis of OMEs, which are oxygenated fuels with reduced hazardous exhaust emissions compared to standard diesel. Although the specific compound you mentioned is not directly referenced, the catalysis process and the aim to simplify existing processes using efficient catalysts could be relevant. The research highlights the need for systematic research on new reactants and simpler processes, which could involve compounds like the one you're interested in (Baranowski, Bahmanpour, & Kröcher, 2017).
Environmental Impact of Chlorinated Compounds
Chlorinated Volatile Organic Compounds (Cl-VOCs) in Environment - Sources, Potential Human Health Impacts, and Current Remediation Technologies
This review summarizes research on Cl-VOCs, which are used as solvents and degreasing agents, including their sources, impacts on human health, and remediation technologies. While the specific compound isn't discussed, understanding the broader impact of chlorinated compounds on the environment and health, as well as the efforts in remediation, could provide insights into the importance of research into specific chlorinated compounds like the one you're interested in (Huang et al., 2014).
Innovative Applications in Material Science
A Review on Synthesis, Structural, Flame Retardancy, and Dielectric Properties of Hexasubstituted Cyclotriphosphazene
This paper focuses on cyclotriphosphazene compounds, specifically their synthesis, structural analysis, flame retardancy, and dielectric properties. Although the specific compound you mentioned is not directly addressed, the methodologies and applications in flame retardancy and dielectric properties could be analogous or applicable to research involving your compound of interest (Usri, Jamain, & Makmud, 2021).
Safety And Hazards
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane should be handled with care due to its potential reactivity with nucleophiles. Proper protective equipment and handling procedures are essential.
Future Directions
Future research could explore:
- Functionalization : Investigate additional derivatization methods to modify the compound’s properties.
- Applications : Explore potential applications in drug discovery, materials science, or catalysis.
Please note that this analysis is based on available information, and further studies may provide additional insights. For specific details, consult relevant scientific literature123.
properties
IUPAC Name |
1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3Si/c8-7-13-10-4-1-9(2-5-11-13)3-6-12-13/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METVSRFIOHSNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041383 | |
| Record name | 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
CAS RN |
42003-39-4 | |
| Record name | 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42003-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silimin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042003394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYLSILATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9B5A0VPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



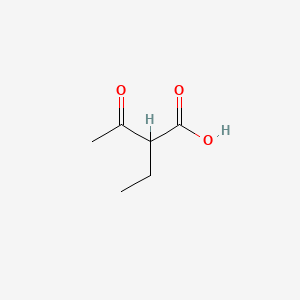
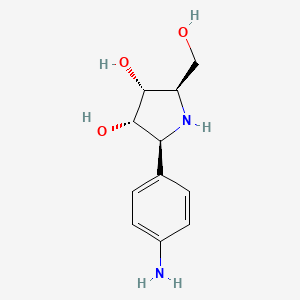
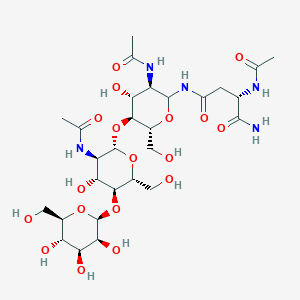

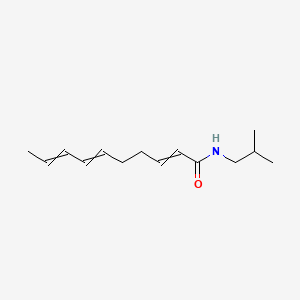
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
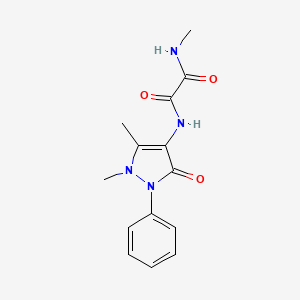
![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)
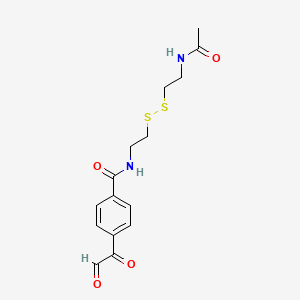
![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)
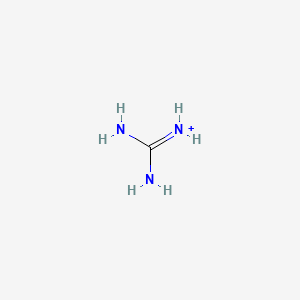
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)